molecular formula C26H33N3O3 B11112106 1-[2-(3,4-Dimethylphenyl)-4-(3-ethoxy-2-hydroxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone

1-[2-(3,4-Dimethylphenyl)-4-(3-ethoxy-2-hydroxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone

Cat. No.: B11112106
M. Wt: 435.6 g/mol
InChI Key: ZTFVTAOMBMBSTL-UHFFFAOYSA-N
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Description

1-[2-(3,4-DIMETHYLPHENYL)-4-(3-ETHOXY-2-HYDROXYPHENYL)-1,5,9-TRIAZASPIRO[5.5]UNDEC-1-EN-9-YL]ETHAN-1-ONE is a complex organic compound that features a unique spirocyclic structure. This compound is of interest due to its potential bioactive properties and its applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3,4-DIMETHYLPHENYL)-4-(3-ETHOXY-2-HYDROXYPHENYL)-1,5,9-TRIAZASPIRO[5.5]UNDEC-1-EN-9-YL]ETHAN-1-ONE can be achieved through a multi-step process involving the formation of key intermediates. One common approach involves the use of a Michael addition reaction, where N-heterocycles are added to chalcones in the presence of a catalyst such as 1,3-bis(carboxymethyl)imidazolium chloride . This method has been shown to produce the desired compound with moderate yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be incorporated to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-[2-(3,4-DIMETHYLPHENYL)-4-(3-ETHOXY-2-HYDROXYPHENYL)-1,5,9-TRIAZASPIRO[5.5]UNDEC-1-EN-9-YL]ETHAN-1-ONE undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[2-(3,4-DIMETHYLPHENYL)-4-(3-ETHOXY-2-HYDROXYPHENYL)-1,5,9-TRIAZASPIRO[5.5]UNDEC-1-EN-9-YL]ETHAN-1-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(3,4-DIMETHYLPHENYL)-4-(3-ETHOXY-2-HYDROXYPHENYL)-1,5,9-TRIAZASPIRO[5.5]UNDEC-1-EN-9-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to target molecules through hydrogen bonding and hydrophobic interactions. This binding can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(3,4-DIMETHYLPHENYL)-4-(3-ETHOXY-2-HYDROXYPHENYL)-1,5,9-TRIAZASPIRO[5.5]UNDEC-1-EN-9-YL]ETHAN-1-ONE is unique due to its spirocyclic structure and the presence of multiple functional groups, which contribute to its diverse reactivity and potential bioactivity. This uniqueness makes it a valuable compound for various research applications and a promising candidate for further study .

Properties

Molecular Formula

C26H33N3O3

Molecular Weight

435.6 g/mol

IUPAC Name

1-[4-(3,4-dimethylphenyl)-2-(3-ethoxy-2-hydroxyphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-9-yl]ethanone

InChI

InChI=1S/C26H33N3O3/c1-5-32-24-8-6-7-21(25(24)31)23-16-22(20-10-9-17(2)18(3)15-20)27-26(28-23)11-13-29(14-12-26)19(4)30/h6-10,15,23,28,31H,5,11-14,16H2,1-4H3

InChI Key

ZTFVTAOMBMBSTL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1O)C2CC(=NC3(N2)CCN(CC3)C(=O)C)C4=CC(=C(C=C4)C)C

Origin of Product

United States

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